N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Compounds structurally similar to N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide have been extensively studied for their anticancer properties. For instance, N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives have shown significant radical scavenging activity, suggesting potential utility in combating oxidative stress-related diseases, including cancer (Kotaiah et al., 2012). Additionally, compounds like 4-anilino-N-methylthieno[3,2-d]pyrimidines have been identified as potent apoptosis inducers, offering a promising approach for the development of new anticancer agents (Kemnitzer et al., 2009).
Antimicrobial Activity
Research has also explored the antimicrobial potential of compounds with similar structural features. For example, novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrated promising activity against both Proteus vulgaris and Pseudomonas aeruginosa, highlighting their potential as antimicrobial agents (Kolisnyk et al., 2015).
Chemical Synthesis and Methodology
The synthesis and characterization of complex molecules similar to this compound underscore the methodological advancements in the field of organic chemistry. A practical synthesis of 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, an orally active CCR5 antagonist, illustrates the innovative approaches to synthesizing therapeutically relevant compounds (Ikemoto et al., 2005).
Properties
IUPAC Name |
N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-3-10-28-21-12-20(23-14(2)24-21)25-16-5-7-17(8-6-16)26-22(27)15-4-9-18-19(11-15)30-13-29-18/h4-9,11-12H,3,10,13H2,1-2H3,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKRNUCYOODGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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